盐酸马钱子碱

描述

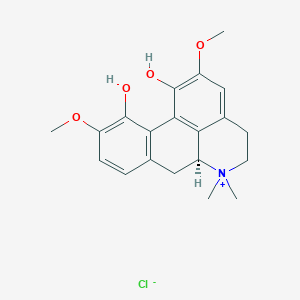

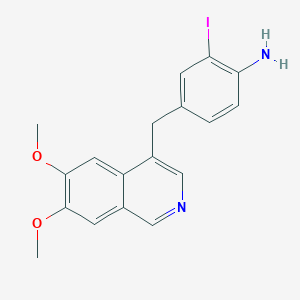

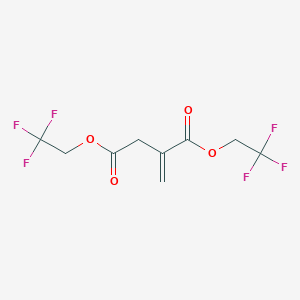

Magnoflorine chloride, also known as Magnoflorine chloride, is a useful research compound. Its molecular formula is C20H24ClNO4 and its molecular weight is 377.9 g/mol. The purity is usually 95%.

The exact mass of the compound Magnoflorine chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Magnoflorine chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnoflorine chloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗炎和抗过敏治疗

盐酸马钱子碱已被发现具有在治疗炎症性疾病和过敏方面的潜在应用 . 其抗炎特性使其成为开发治疗这些疾病的新药的宝贵组成部分。

高血压管理

研究表明,盐酸马钱子碱可能有助于高血压的管理 . 这可能为治疗高血压开辟新的途径。

骨质疏松治疗

盐酸马钱子碱在科学出版物中被提及,用于其在治疗骨质疏松方面的潜在应用 . 这表明它可能在未来的骨质疏松疗法中发挥作用。

抗菌应用

盐酸马钱子碱已被发现具有潜在的抗菌特性,使其可用于治疗细菌、病毒和真菌感染 . 这种广谱抗菌活性使其成为对抗各种感染的宝贵工具。

文明病的治疗

作用机制

Target of Action

Magnoflorine chloride, a quaternary aporphine alkaloid, is known to interact with several targets. It has been reported to have a significant effect on alpha-glucosidase , an enzyme required for normal cell wall composition and virulence of Candida albicans . It also interacts with ionic currents and action potentials in ventricular cardiomyocytes .

Mode of Action

Magnoflorine chloride’s interaction with its targets leads to various changes. For instance, it inhibits alpha-glucosidase activity, which is crucial for the normal cell wall composition and virulence of Candida albicans . In ventricular cardiomyocytes, it has been shown to prolong APD75 (action potential duration measured at 75% repolarization), although the effect was weaker than that caused by other compounds .

Biochemical Pathways

It is known to influence thealpha-glucosidase pathway and the ionic currents and action potentials in ventricular cardiomyocytes . These interactions can lead to downstream effects such as changes in cell wall composition and virulence in Candida albicans, and modulation of action potentials in cardiomyocytes .

Pharmacokinetics

Pharmacokinetic studies have shown that magnoflorine chloride has low bioavailability and high absorption and elimination rates . Other compounds present in herbal medicines could reduce the absorption and removal rates of magnoflorine chloride and increase its bioavailability .

Result of Action

The action of magnoflorine chloride leads to several molecular and cellular effects. It has been reported to have a triglycerides reducing effect in a dose-dependent manner . It also inhibits alpha-glucosidase activity and reduces the formation of Candida albicans biofilm . In ventricular cardiomyocytes, it prolongs the action potential duration .

Action Environment

The action, efficacy, and stability of magnoflorine chloride can be influenced by various environmental factors. For instance, the presence of other compounds in herbal medicines can affect its absorption and elimination rates, thereby influencing its bioavailability . .

生化分析

Biochemical Properties

Magnoflorine chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to reduce the formation of C. albicans biofilm .

Cellular Effects

Magnoflorine chloride has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Magnoflorine chloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Magnoflorine chloride is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may also affect metabolic flux or metabolite levels .

Subcellular Localization

The information provided is based on the current understanding and available resources .

属性

IUPAC Name |

(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVJLBTYWBXDBP-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6681-18-1 | |

| Record name | Magnoflorine, chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6681-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thalictrine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006681181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnoflorine, chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological activities have been associated with Magnoflorine chloride?

A1: Magnoflorine chloride (MAG) has been shown to exhibit anti-inflammatory effects. Research suggests that it achieves this by interacting with prostaglandin-endoperoxide synthase 2 (PTGS2) []. Additionally, studies indicate that MAG can influence ion channels in cardiomyocytes, specifically IK1 and ICa-L, highlighting its potential in cardiovascular disease research [].

Q2: Where has Magnoflorine chloride been found in nature?

A2: Magnoflorine chloride has been identified in the root extract of the European plant Aristolochia baetica L., alongside other compounds like aristolochic acids and aristolactams []. It is also found in Zanthoxylum nitidum (Roxb.) DC., a traditional Chinese medicinal plant [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)

![3-[ethyl(methyl)amino]-1H-benzimidazol-2-one](/img/structure/B35081.png)